molecular formula C8H8BrNO B1269819 4-(Bromomethyl)benzamide CAS No. 58914-40-2

4-(Bromomethyl)benzamide

Cat. No. B1269819
CAS RN: 58914-40-2
M. Wt: 214.06 g/mol
InChI Key: KXODOFITUJNMKA-UHFFFAOYSA-N
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Description

4-(Bromomethyl)benzamide is a chemical compound with the molecular formula C8H8BrNO . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of benzamide derivatives, including 4-(Bromomethyl)benzamide, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of 4-(Bromomethyl)benzamide consists of a benzene ring with a bromomethyl group (-CH2Br) and an amide group (-CONH2) attached to it .


Chemical Reactions Analysis

The synthesis of benzamide derivatives involves the reaction of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This reaction is considered a direct condensation reaction .


Physical And Chemical Properties Analysis

4-(Bromomethyl)benzamide is a solid substance . It has a molecular weight of 214.06 . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Organic Synthesis

4-(Bromomethyl)benzamide: is a valuable building block in organic synthesis. It is used to introduce the benzamide moiety into larger molecules. This compound can act as an electrophile in coupling reactions, where it can be used to create carbon-nitrogen bonds, an essential step in synthesizing various pharmaceuticals and complex organic compounds .

Medicinal Chemistry

In medicinal chemistry, 4-(Bromomethyl)benzamide serves as a precursor for the synthesis of potential therapeutic agents. Its bromomethyl group is particularly reactive towards nucleophiles, making it a key intermediate in the construction of drug molecules that target a wide range of diseases .

Material Science

This compound’s reactivity is exploited in material science to modify the surface properties of polymers. By attaching 4-(Bromomethyl)benzamide to polymer chains, researchers can enhance the material’s thermal stability, mechanical strength, and chemical resistance .

Bioconjugation

4-(Bromomethyl)benzamide: is used in bioconjugation techniques. It can be used to attach biomolecules to various surfaces or to each other, which is crucial in developing diagnostic tools, biosensors, and targeted drug delivery systems .

Catalysis

In the field of catalysis, 4-(Bromomethyl)benzamide can be used to synthesize ligands for transition metal catalysts. These catalysts are then employed in a variety of chemical reactions, including those that are important for creating environmentally friendly processes .

Analytical Chemistry

Due to its distinct chemical structure, 4-(Bromomethyl)benzamide can be used as a standard or reference compound in analytical chemistry. It helps in the calibration of instruments and the quantification of other substances in complex mixtures .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and may cause severe skin burns and eye damage . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

Future Directions

The synthesis of benzamide derivatives, including 4-(Bromomethyl)benzamide, is an area of active research . The development of green, rapid, mild, and highly efficient pathways for the preparation of these compounds is of considerable importance . These compounds are widely used in the pharmaceutical, paper, and plastic industries, and also as intermediate products in the synthesis of therapeutic agents .

properties

IUPAC Name

4-(bromomethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXODOFITUJNMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342757
Record name 4-(bromomethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)benzamide

CAS RN

58914-40-2
Record name 4-(bromomethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Stirred the solution of 4-(bromomethyl)benzonitrile (1.5 g) in cocn. H2SO4 at 100° C. for 3-4 h. After completion of the reaction, the reaction mass was quenched in ice and filtered to afford 0.900 of desired product. 1H NMR (400 MHz, DMSO d6): δ 4.71 (s, 2H), 7.26 (br s, 1H), 7.49 (d, J=7.8 Hz, 2H), 7.82 (d, J=7.8 Hz, 2H), 7.89 (br s, 1H); MS (m/z): 214.36 (M+H)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-(bromomethyl)benzonitrile (500 mg, 2.55 mmol) in 90% sulphuric acid (8 ml) was heated at 100° C. for 1 h. The solution was carefully poured onto ice water (50 ml) and a precipitate formed. The solid was filtered, washed with water and diethyl ether and dried in vacuo to afford the title compound as a white solid (353 mg, 65%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Yield
65%

Synthesis routes and methods III

Procedure details

4-(Bromomethyl)benzoic acid (300 mg, 1.40 mmol) in ethyl acetate (5 mL) was stirred with thionyl chloride (249 μL, 3.50 mmol) at 75° C. for 9 hours. The reaction mixture was allowed to cool to room temperature and concentrated under reduced pressure. The residue was dissolved in dichloromethane (5 mL) and stirred with 28% ammonia aqueous solution (380 μL, 5.60 mmol) under cooling with ice for 80 minutes. The reaction mixture was mixed with water, and the precipitate was collected by filtration, washed with dichloromethane to give the title compound as a colorless solid (274 mg, yield 91%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
249 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
380 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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